3-(2,6-Dimethylphenyl)oxolan-3-ol
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Overview
Description
3-(2,6-Dimethylphenyl)oxolan-3-ol is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound features an oxolane ring substituted with a 2,6-dimethylphenyl group, making it a valuable subject for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)oxolan-3-ol typically involves the use of commercially available starting materials. One common method involves the reduction and dehydration/cyclization of 2-deoxy-D-ribose in an acidic aqueous solution to form the oxolane ring . The reaction conditions often include the use of reducing agents and acidic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylphenyl)oxolan-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can modify the oxolane ring or the phenyl group.
Substitution: Various substitution reactions can occur on the phenyl ring or the oxolane ring, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: It is being explored as a lead compound for the development of novel therapeutics targeting diseases such as cancer and inflammation.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 3-(2,6-Dimethylphenyl)oxolan-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethylphenyl)oxolan-3-ol: A similar compound with a different substitution pattern on the phenyl ring.
Oxolane derivatives: Various oxolane derivatives with different substituents and functional groups.
Uniqueness
3-(2,6-Dimethylphenyl)oxolan-3-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-4-3-5-10(2)11(9)12(13)6-7-14-8-12/h3-5,13H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYBKROAJATVNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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